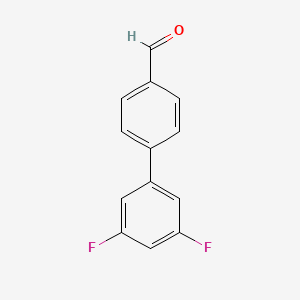

4-(3,5-Difluorophenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOQMGVTGKBJBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463736 | |

| Record name | 4-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221018-03-7 | |

| Record name | 4-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3,5-Difluorophenyl)benzaldehyde CAS number 221018-03-7

An In-Depth Technical Guide to 4-(3,5-Difluorophenyl)benzaldehyde (CAS 221018-03-7)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(3,5-Difluorophenyl)benzaldehyde is a bi-aryl organic compound that serves as a critical building block in advanced chemical synthesis. Its structure, featuring a reactive aldehyde "handle" and a metabolically robust 3,5-difluorophenyl moiety, positions it as a valuable scaffold in medicinal chemistry and materials science. The specific placement of fluorine atoms at the meta positions confers unique electronic properties and enhances biological activity compared to non-fluorinated analogues.[1] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis of its spectroscopic signature, key reactive pathways, and its applications in modern research, particularly in the development of novel therapeutics.

The Strategic Importance of the 3,5-Difluorobiphenyl Scaffold

In drug discovery, the strategic introduction of fluorine atoms into a lead compound is a well-established strategy to modulate its physicochemical and pharmacokinetic properties. The 3,5-difluorophenyl group is particularly noteworthy. The meta-substitution pattern is often used to block sites of metabolic oxidation (cytochrome P450-mediated hydroxylation), thereby increasing the compound's in-vivo half-life. Furthermore, the strong electron-withdrawing nature of the fluorine atoms alters the electronics of the aromatic ring, which can significantly enhance binding affinity to biological targets.[1] 4-(3,5-Difluorophenyl)benzaldehyde harnesses this "privileged" scaffold, connecting it to a versatile benzaldehyde unit that can be readily elaborated into a vast array of functional groups and complex molecular architectures, making it a sought-after intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Physicochemical and Spectroscopic Profile

The unique arrangement of functional groups in 4-(3,5-Difluorophenyl)benzaldehyde gives rise to a distinct set of physical and spectral characteristics essential for its identification and application.

Physicochemical Properties

The compound's properties reflect a balance between the aromatic hydrocarbon backbone and the polar functional groups, resulting in moderate lipophilicity, which is often desirable in drug candidates.[1]

| Property | Value | Source |

| CAS Number | 221018-03-7 | [1] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| Molecular Weight | 218.2 g/mol | [1] |

| LogP | 3.44 | [1] |

| Polar Surface Area | 17.07 Ų | [1] |

| Appearance | Expected to be a white to off-white solid | General knowledge |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of 4-(3,5-Difluorophenyl)benzaldehyde.

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing between 1700-1720 cm⁻¹.[1] Additional characteristic peaks include C-H stretching vibrations from the aldehyde group around 2720-2820 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and multiple bands in the 1400-1600 cm⁻¹ region corresponding to the aromatic C=C ring vibrations.[3] The C-F bond vibrations also contribute to the fingerprint region, typically below 1300 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Multinuclear NMR provides unambiguous structural confirmation.[1]

-

¹H NMR : The proton spectrum will show a distinct singlet for the aldehyde proton (CHO) at a downfield chemical shift, typically between δ 9.8-10.1 ppm. The aromatic region (δ 7.0-8.0 ppm) will display a complex pattern of doublets and triplets corresponding to the protons on both phenyl rings. The protons on the benzaldehyde ring will appear as two doublets, while the protons on the difluorophenyl ring will show characteristic splitting due to coupling with the adjacent fluorine atoms.

-

¹³C NMR : The aldehyde carbon will appear as a singlet around δ 190-193 ppm. The spectrum will also show multiple signals in the aromatic region (δ 110-165 ppm). The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), appearing as doublets, which is a key diagnostic feature.

-

¹⁹F NMR : The fluorine spectrum will show a single resonance, as the two fluorine atoms are chemically equivalent. This signal will appear as a triplet due to coupling with the two adjacent ortho-protons on the same ring.

-

Synthesis and Purification: The Suzuki-Miyaura Pathway

The most versatile and widely employed method for constructing the C-C bi-aryl bond in 4-(3,5-Difluorophenyl)benzaldehyde is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction is favored for its mild conditions, tolerance of various functional groups (including aldehydes), and the general non-toxicity of its boron-based reagents.[4][5] There are two primary, equally viable synthetic routes.

Exemplary Experimental Protocol (Route B)

This protocol describes a representative synthesis. The choice of catalyst, base, and solvent is critical for achieving high yield and purity. The palladium catalyst facilitates the catalytic cycle, while the base is required for the transmetalation step.[4]

-

Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,5-difluorophenylboronic acid (1.0 eq.), 4-bromobenzaldehyde (1.05 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add a degassed solvent mixture, such as 9:1 Dioxane/Water or DMF/Water, via cannula or syringe.[6] The solvent choice is crucial for dissolving both the organic and inorganic reagents.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq.), to the flask under a positive pressure of inert gas.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromobenzaldehyde) is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 4-(3,5-Difluorophenyl)benzaldehyde.

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical transformation: the highly reactive aldehyde group and the two aromatic rings. This dual reactivity makes it an exceptionally versatile synthetic intermediate.

The aldehyde functionality can be readily converted into other groups:

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, a key functional group in many drug molecules.[1]

-

Reductive Amination: Condensation with a primary or secondary amine followed by reduction yields a secondary or tertiary amine, respectively. This is one of the most common methods for introducing nitrogen-containing pharmacophores.

-

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium) produces secondary alcohols.[1]

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds or amines to form chalcones, imines, or related structures.[1]

Applications in Research and Development

The unique structural attributes of 4-(3,5-Difluorophenyl)benzaldehyde make it a valuable tool in several R&D sectors.

Medicinal Chemistry

This compound is primarily explored as a lead structure or intermediate in drug discovery.[1] Studies have suggested that derivatives possess potential antibacterial and anticancer properties.[1] For instance, its ability to inhibit enzymes like thioredoxin reductase may be a mechanism for its biological effects.[1] The aldehyde serves as a convenient attachment point for building out molecular complexity, while the difluorophenyl ring acts as a stable, lipophilic, and electronically tuned binding element.

Materials Science

The rigid, conjugated bi-aryl core of 4-(3,5-Difluorophenyl)benzaldehyde makes it a candidate for the synthesis of advanced materials.[1] It could be incorporated into polymers or liquid crystals, where the fluorine substitution and polar aldehyde group could be used to fine-tune properties such as thermal stability, dielectric constant, and molecular ordering.[1][2]

Safety, Handling, and Storage

As with any active chemical reagent, proper safety protocols are mandatory when handling 4-(3,5-Difluorophenyl)benzaldehyde. While a specific safety data sheet (SDS) for this exact compound is not detailed, data from analogous aromatic aldehydes provides a strong basis for safe handling procedures.[7][8][9][10]

-

Hazards: Expected to cause skin, eye, and respiratory irritation.[10] May be harmful if inhaled or swallowed.[7][11] It is also classified as a combustible liquid.[7][9]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[10][11]

-

Handling: Avoid breathing dust, fumes, or vapors.[10] Prevent contact with skin and eyes.[11] Keep away from heat, sparks, and open flames.[8][9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][11] For long-term stability, storage under an inert atmosphere (e.g., nitrogen) is recommended, as the compound may be sensitive to air, light, and moisture.[7][11]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[7][8]

References

Sources

- 1. Buy 4-(3,5-Difluorophenyl)benzaldehyde | 221018-03-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. diva-portal.org [diva-portal.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. kasturiaromatics.com [kasturiaromatics.com]

- 12. globalchemmall.com [globalchemmall.com]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. rsc.org [rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. molbase.com [molbase.com]

- 18. Page loading... [wap.guidechem.com]

- 19. chemscene.com [chemscene.com]

- 20. lookchem.com [lookchem.com]

- 21. 4-Amino-3,5-difluorobenzaldehyde | C7H5F2NO | CID 19349132 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 3,5-Difluorobenzaldehyde(32085-88-4) 1H NMR spectrum [chemicalbook.com]

- 23. 4-(DIFLUOROMETHOXY)BENZALDEHYDE(73960-07-3) 1H NMR [m.chemicalbook.com]

- 24. Search Results - AK Scientific [aksci.com]

- 25. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. 4-Fluorobenzaldehyde Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

- 29. N-Chloroacetanilide | C8H8ClNO | CID 11365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 30. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

- 32. o-Chloroacetanilide | C8H8ClNO | CID 10777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. 4-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 34. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 35. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to the Characterization of 4-(3,5-Difluorophenyl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3,5-Difluorophenyl)benzaldehyde is a biaryl aldehyde of significant interest in medicinal chemistry and materials science. The strategic placement of two fluorine atoms on one of the phenyl rings imparts unique electronic properties, enhances metabolic stability, and modulates lipophilicity, making it a valuable building block for novel therapeutics and advanced materials.[1][2] This guide provides a comprehensive overview of the essential physicochemical properties of this compound, focusing on its molecular weight as a cornerstone for its analytical characterization. We present detailed, field-proven protocols for identity confirmation and purity assessment using mass spectrometry, NMR spectroscopy, and chromatography, explaining the causal reasoning behind methodological choices. This document is intended to serve as a practical, authoritative resource for scientists engaged in the synthesis, evaluation, and application of this versatile chemical entity.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the mandatory first step in any research endeavor. The molecular weight, in particular, is a critical parameter that underpins all stoichiometric calculations and serves as the primary value for mass spectrometry verification.

The identity and key properties of 4-(3,5-Difluorophenyl)benzaldehyde are summarized below.[1][3]

| Property | Value | Source |

| Molecular Weight | 218.20 g/mol | [1][3] |

| Molecular Formula | C₁₃H₈F₂O | [1] |

| CAS Number | 221018-03-7 | [1][3] |

| IUPAC Name | 4-(3,5-difluorophenyl)benzaldehyde | [1] |

| Density | ~1.248 g/cm³ | [3] |

| Boiling Point | ~322.8 °C at 760 mmHg | [3] |

| LogP | ~3.44 | [1][3] |

| Polar Surface Area | 17.07 Ų | [1] |

The presence of the two fluorine atoms significantly influences the molecule's properties. Fluorine's high electronegativity creates a strong inductive effect, altering the electronic distribution across the aromatic system.[2] This modification can enhance binding affinities to biological targets and improve metabolic resistance by blocking sites susceptible to oxidative metabolism.[1][4] The calculated LogP value of approximately 3.44 indicates moderate lipophilicity, a key factor in predicting a molecule's pharmacokinetic behavior, such as absorption and distribution.[1]

Analytical Characterization: A Validating Workflow

Confirming the identity and purity of a starting material like 4-(3,5-Difluorophenyl)benzaldehyde is non-negotiable for ensuring the reliability and reproducibility of experimental results. The following section outlines a logical and self-validating workflow for this purpose.

Caption: Standard workflow for analytical validation of a chemical reagent.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry is the gold standard for determining the molecular weight of a compound. The technique ionizes the molecule and measures its mass-to-charge ratio (m/z). For 4-(3,5-Difluorophenyl)benzaldehyde, we expect to see a molecular ion peak [M+H]⁺ corresponding to its molecular weight plus the mass of a proton.

Experimental Protocol (Electrospray Ionization - ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion ESI mode.

-

Infusion: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z value (e.g., m/z 100-500).

-

Analysis: Look for the protonated molecular ion [C₁₃H₈F₂O + H]⁺ at m/z ≈ 219.06. The high-resolution instrument will provide an exact mass that can be used to confirm the elemental composition.

Trustworthiness: The observation of a peak with an accurate mass within a tight tolerance (e.g., < 5 ppm) of the calculated value for C₁₃H₉F₂O⁺ provides extremely high confidence in the compound's identity.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the chemical structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The unique chemical environment of each nucleus results in a distinct signal, and coupling patterns reveal connectivity.

Caption: Relationship between molecular structure and key analytical data.

Experimental Protocol (¹H and ¹⁹F NMR):

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: An aldehyde proton singlet (~10 ppm), and complex multiplets in the aromatic region (7-8.5 ppm) corresponding to the 8 aromatic protons.

-

-

¹⁹F NMR Acquisition:

-

Switch the probe to the fluorine channel.

-

Expected Signals: The two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal (likely a triplet due to coupling with the two adjacent aromatic protons) is expected.

-

-

Data Analysis: Integrate the signals in the ¹H spectrum to confirm the proton count. Analyze the chemical shifts and coupling constants to validate the substitution pattern.

Expertise: The choice of ¹⁹F NMR is critical. It provides a direct and unambiguous confirmation of the presence and chemical environment of the fluorine atoms, a feature that cannot be achieved with ¹H or ¹³C NMR alone. This is an essential step for verifying fluorinated compounds.[2]

Applications in Research & Development

The unique structure of 4-(3,5-Difluorophenyl)benzaldehyde makes it a valuable intermediate in several high-value research areas.

-

Medicinal Chemistry: The biaryl scaffold is a common motif in drug design. This compound serves as a starting material for synthesizing complex molecules targeting various diseases.[1] Derivatives have been investigated for potential antibacterial and anticancer properties, where the difluorophenyl group can enhance binding to target enzymes like thioredoxin reductase.[1]

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals and polymers.[1][2] The electronic properties conferred by fluorine can be exploited to create materials with specific optical or electronic characteristics.[1]

-

Synthetic Chemistry: The aldehyde group is a versatile functional handle for numerous chemical transformations, including Wittig reactions, condensations, and reductive aminations, making this compound a key building block for more elaborate molecular architectures.[1][4] The biaryl framework is often constructed via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[1]

Safety and Handling

As with all laboratory chemicals, proper handling is essential. While specific toxicity data for this compound is limited, it should be handled with the standard precautions for aromatic aldehydes.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

4-(3,5-difluorophenyl)benzaldehyde Product Information. GlobalChemMall. [Link]

-

Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. Ullmann's Encyclopedia of Industrial Chemistry. [Link]

-

Qin, Z., et al. (2012). Fluorine speciation analysis using reverse phase liquid chromatography coupled off-line to continuum source molecular absorption spectrometry (CS-MAS). Analytical Chemistry. [Link]

-

Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. [Link]

Sources

4-(3,5-Difluorophenyl)benzaldehyde solubility and LogP value

An In-Depth Technical Guide to the Physicochemical Characterization of 4-(3,5-Difluorophenyl)benzaldehyde

Introduction

In the landscape of modern drug discovery and material science, the precise characterization of molecular properties is paramount to predicting a compound's behavior and potential utility. 4-(3,5-Difluorophenyl)benzaldehyde, a synthetic organic compound with the molecular formula C₁₃H₈F₂O and a molecular weight of approximately 218.19 g/mol , stands as a significant scaffold and intermediate.[1] Its structure, featuring a polar benzaldehyde group appended to a lipophilic difluorobiphenyl system, imparts a unique combination of properties that make it a person of interest in medicinal chemistry and materials science.[1] This compound is explored as a lead for developing new antibacterial and anticancer agents and serves as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1]

The journey of a drug candidate from a laboratory curiosity to a clinical therapeutic is heavily dictated by its physicochemical properties, primarily its aqueous solubility and lipophilicity (LogP). These parameters govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a molecule, ultimately determining its bioavailability and efficacy.[2][3] Poor solubility is a leading cause of failure in the drug development pipeline, with over 40% of new chemical entities being practically insoluble in water.[4] Similarly, lipophilicity is a double-edged sword; while essential for membrane permeability, excessive lipophilicity can lead to poor solubility, high metabolic turnover, and potential toxicity.[3]

This guide provides a comprehensive technical overview of the theoretical underpinnings and practical methodologies for determining the solubility and LogP of 4-(3,5-Difluorophenyl)benzaldehyde. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into both computational and experimental workflows.

Physicochemical Profile of 4-(3,5-Difluorophenyl)benzaldehyde

The molecular architecture of 4-(3,5-Difluorophenyl)benzaldehyde is a study in contrasts. The carbonyl functional group of the benzaldehyde moiety provides a polar region capable of hydrogen bonding, while the biphenyl system, enhanced by two electron-withdrawing fluorine atoms, creates a large, hydrophobic domain. Fluorine substitution is a common strategy in medicinal chemistry to modulate electronic properties and increase metabolic stability, but it also generally increases lipophilicity.[1] This structural duality is the primary determinant of its solubility and partitioning behavior.

While specific experimental data for this exact compound is sparse in publicly accessible literature, we can infer its properties from its structure and data on analogous compounds. A key predicted value is its LogP, which provides a quantitative measure of its lipophilicity.

| Property | Value / Expected Profile | Significance |

| Molecular Formula | C₁₃H₈F₂O | Defines the elemental composition. |

| Molecular Weight | 218.19 g/mol | Influences diffusion and permeability.[5] |

| Predicted LogP | 3.44 | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility.[1] |

| Aqueous Solubility | Expected to be low | The large, hydrophobic difluorobiphenyl structure likely dominates the polar carbonyl group, limiting dissolution in water. |

| Polar Surface Area | 17.07 Ų | A relatively small polar surface area, consistent with moderate lipophilicity.[1] |

Lipophilicity and the Octanol-Water Partition Coefficient (LogP)

Theoretical Framework

Lipophilicity is a critical physicochemical parameter that describes a compound's affinity for lipid-like (non-polar) environments versus aqueous (polar) environments.[3] It is quantitatively expressed as the partition coefficient (P), or more commonly, its logarithm (LogP). LogP is defined as the ratio of the equilibrium concentration of a neutral compound in a two-phase system of n-octanol and water.[2]

LogP = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value indicates a preference for the aqueous phase (hydrophilic).[2] LogP is a cornerstone of predictive models like Lipinski's "Rule of Five," which posits that poor oral absorption is more likely when LogP is greater than 5.[5][6] For 4-(3,5-Difluorophenyl)benzaldehyde, the predicted LogP of 3.44 falls within a range often associated with good membrane permeability.[1][3]

It is crucial to distinguish LogP from LogD (the distribution coefficient). LogP describes the partitioning of the neutral form of a molecule, whereas LogD accounts for all species (neutral and ionized) at a specific pH.[6] Since 4-(3,5-Difluorophenyl)benzaldehyde lacks readily ionizable functional groups, its LogP and LogD values will be essentially identical across the physiological pH range.

In Silico Prediction of LogP

In the early stages of drug discovery, computational (in silico) methods are indispensable for rapidly estimating LogP for large numbers of virtual compounds, thereby prioritizing synthetic efforts.[7][8] These methods can be broadly categorized into two types:

-

Substructure-Based Methods: These approaches, like the well-known ClogP, calculate the LogP by summing the contributions of individual atoms or molecular fragments.[9]

-

Whole-Molecule Methods: These utilize molecular properties and topological indices of the entire molecule to predict LogP.[9] Modern approaches increasingly leverage machine learning and deep neural networks trained on large datasets of experimentally determined LogP values to improve accuracy.[10][11]

Caption: Workflow for computational LogP prediction.

Experimental Determination of LogP: The Shake-Flask Method

The gold standard for experimental LogP determination is the Shake-Flask Method , outlined in OECD Guideline 107.[12][13] This method directly measures the partitioning of a solute between n-octanol and water at equilibrium. Its reliable range is typically for compounds with LogP values between -2 and 4.[12]

Causality Behind Experimental Choices:

-

Solvent Purity: High-purity n-octanol and water are essential to prevent interference from impurities.

-

Pre-saturation: The n-octanol and water phases are pre-saturated with each other to ensure that the partitioning measurement reflects the true equilibrium state and is not skewed by the mutual dissolution of the solvents during the experiment.

-

Temperature Control: Partitioning is temperature-dependent, so maintaining a constant temperature (e.g., 20-25°C) is critical for reproducibility.[13]

-

Centrifugation: Vigorous shaking can create micro-emulsions, which can artificially inflate the concentration of the compound in the aqueous phase. Centrifugation is the most effective way to ensure complete phase separation.

Protocol: OECD 107 Shake-Flask Method

-

Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of high-purity n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate for at least 24 hours at the desired experimental temperature.

-

Preparation of Test Solution: Accurately weigh a sufficient amount of 4-(3,5-Difluorophenyl)benzaldehyde and dissolve it in either the water-saturated n-octanol or n-octanol-saturated water. The initial concentration should be chosen to be well below the solubility limit in either phase and allow for accurate analytical quantification.

-

Partitioning: In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine the stock solution with a volume of the other pre-saturated phase. The volume ratio of the two phases should be adjusted based on the expected LogP to ensure that the concentration in both phases is quantifiable. Three runs with different phase ratios are typically performed.[13]

-

Equilibration: Agitate the vessels at a constant temperature until equilibrium is reached. This is typically done by shaking for 5-15 minutes.

-

Phase Separation: Centrifuge the vessels at a suitable speed and duration to ensure clear separation of the two phases.

-

Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of 4-(3,5-Difluorophenyl)benzaldehyde in each phase using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) for each run as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final LogP is reported as the average of the logarithms of the P values from the replicate runs. The results should fall within a range of ± 0.3 log units.[13]

Caption: Experimental workflow for the Shake-Flask method.

Aqueous Solubility

Theoretical Framework

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.[4] For oral drug candidates, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Therefore, low aqueous solubility is a major impediment to achieving therapeutic efficacy.[4][8]

The solubility of a molecule like 4-(3,5-Difluorophenyl)benzaldehyde is governed by two main energy considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together. This is influenced by factors like melting point and polymorphism.[5]

-

Solvation Energy: The energy released when the individual molecules interact with water molecules.

A compound's solubility is a fine balance between these forces. For 4-(3,5-Difluorophenyl)benzaldehyde, the large, non-polar surface area suggests that the solvation energy in water will be low, while the rigid structure may contribute to a stable crystal lattice, both factors pointing towards poor aqueous solubility.

In Silico Prediction of Solubility

Predicting aqueous solubility from first principles is notoriously difficult because it depends heavily on the compound's solid-state properties (e.g., crystal packing, polymorphism), which are themselves very challenging to predict.[5]

Despite these challenges, various in silico models, often called Quantitative Structure-Property Relationship (QSPR) models, are used for estimation.[14] These models typically use a combination of calculated molecular descriptors to predict solubility (logS). Common input parameters include:

-

LogP: As a measure of hydrophobicity.

-

Molecular Weight (MW): Larger molecules often have lower solubility.

-

Melting Point (MPt): As a surrogate for crystal lattice energy.

-

Topological and Electronic Descriptors: Such as polar surface area and the number of rotatable bonds.

Caption: Key inputs for solubility prediction models.

Experimental Determination of Thermodynamic Solubility

The definitive measure of a compound's solubility is its thermodynamic solubility , which represents the true equilibrium between the dissolved and solid states.[15] The most reliable method for its determination is the Equilibrium Shake-Flask Method .[16][17] This differs from kinetic solubility assays, which are higher-throughput but measure the concentration at which a compound precipitates from a supersaturated solution (often from a DMSO stock) and can overestimate the true solubility.[15]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid compound is critical to ensure that the solution becomes saturated and that a true equilibrium with the solid phase is established.

-

Equilibration Time: Sufficient time (typically 24-72 hours) is required to ensure the system has reached thermodynamic equilibrium. The concentration of the solution should be measured at different time points (e.g., 24h and 48h) to confirm it has plateaued.

-

pH Control: The solubility of many compounds is pH-dependent. Using a buffered aqueous solution at a physiologically relevant pH (e.g., pH 7.4) is standard practice in drug discovery.

-

Sample Filtration: Before analysis, any undissolved solid must be completely removed, typically by filtration through a low-binding filter (e.g., 0.22 µm PVDF), to avoid artificially high concentration readings.

Protocol: Equilibrium Shake-Flask Solubility

-

System Preparation: To a series of glass vials, add a measured amount of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Addition of Compound: Add an excess amount of solid 4-(3,5-Difluorophenyl)benzaldehyde to each vial. The amount should be enough to ensure that solid material remains visible after the equilibration period.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for an extended period (e.g., 48 hours) to allow the system to reach equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand so that the excess solid can settle.

-

Filtration: Carefully withdraw a sample from the supernatant, avoiding any solid particles, and immediately filter it through a 0.22 µm syringe filter. Discard the initial portion of the filtrate to saturate any potential binding sites on the filter membrane.

-

Analysis: Dilute the clear filtrate with a suitable solvent and quantify the concentration of 4-(3,5-Difluorophenyl)benzaldehyde using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) against a standard curve.

-

Reporting: The measured concentration is reported as the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM at pH 7.4, 25°C).

Conclusion

4-(3,5-Difluorophenyl)benzaldehyde is a molecule of significant interest with a physicochemical profile defined by moderate lipophilicity and, consequently, expected low aqueous solubility. Its predicted LogP of 3.44 suggests it is well-suited for traversing biological membranes, a desirable trait in drug design. However, this same lipophilicity, driven by its difluorobiphenyl core, presents a challenge for achieving adequate aqueous solubility, a prerequisite for oral absorption.

For researchers and drug development professionals, a thorough understanding and accurate measurement of these two fundamental properties are not merely academic exercises; they are critical, decision-guiding data points. The in silico tools provide rapid, early-stage guidance, while the robust, experimentally validated protocols, such as the shake-flask methods for LogP and solubility, provide the definitive data needed to advance a compound. Synthesizing insights from both computational and experimental approaches allows for a holistic characterization, enabling informed decisions in the design and development of new therapeutics and materials.

References

- Vertex AI Search. In silico prediction models for solubility and membrane permeability in cell-based assays.

- Smolecule. Buy 4-(3,5-Difluorophenyl)benzaldehyde | 221018-03-7. (2023).

- ACS Publications. In Silico Prediction of Aqueous Solubility: The Solubility Challenge.

- arXiv. Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024).

- ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD.

- PubMed Central (PMC). ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches.

- Catalent. Predictive modeling for solubility and bioavailability enhancement. (2024).

- Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

- MDPI.

- PubMed Central (PMC). A deep learning approach for the blind logP prediction in SAMPL6 challenge.

- SlideShare. solubility experimental methods.pptx.

- ResearchGate.

- ChemAxon. Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (2021).

- OECD. Test No.

- OECD. OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006).

- AZoLifeSciences. Importance of Solubility and Lipophilicity in Drug Development. (2021).

- Cool Papers. A Scalable Framework for logP Prediction: From Terabyte-Scale Data Integration to Interpretable Ensemble Modeling. (2025).

- ECHA. A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.

- OECD. Test No.

- American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. (2014).

- ACD/Labs.

- SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

- Lund University Publications.

- PubMed Central (PMC). Drug Solubility: Importance and Enhancement Techniques.

Sources

- 1. Buy 4-(3,5-Difluorophenyl)benzaldehyde | 221018-03-7 [smolecule.com]

- 2. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 9. mdpi.com [mdpi.com]

- 10. A deep learning approach for the blind logP prediction in SAMPL6 challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Scalable Framework for logP Prediction: From Terabyte-Scale Data Integration to Interpretable Ensemble Modeling | Cool Papers - Immersive Paper Discovery [papers.cool]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. ADME prediction with KNIME: In silico aqueous solubility consensus model based on supervised recursive random forest approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmatutor.org [pharmatutor.org]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

Spectroscopic Data for 4-(3,5-Difluorophenyl)benzaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(3,5-Difluorophenyl)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural characterization of this molecule using various spectroscopic techniques.

Introduction

4-(3,5-Difluorophenyl)benzaldehyde (CAS No. 221018-03-7) is an aromatic aldehyde with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.2 g/mol .[1] Its structure, featuring a 3,5-difluorophenyl group attached to a benzaldehyde moiety, presents a unique spectroscopic fingerprint. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and elucidating its role in various chemical reactions. The strategic placement of two fluorine atoms significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.[1]

Synthesis Overview

The synthesis of 4-(3,5-Difluorophenyl)benzaldehyde can be achieved through several synthetic routes. One common and versatile method is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the efficient construction of the biaryl scaffold from readily available starting materials.

Caption: Suzuki-Miyaura cross-coupling for the synthesis of 4-(3,5-Difluorophenyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei. For 4-(3,5-Difluorophenyl)benzaldehyde, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Experimental Protocol: NMR Spectroscopy

A representative protocol for acquiring NMR spectra of aromatic aldehydes is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the spectral width to approximately 16 ppm, centered around 6 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220 ppm, centered around 110 ppm.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to a range appropriate for aromatic fluorine compounds (e.g., -100 to -120 ppm).

-

A smaller number of scans is typically required due to the high sensitivity of the ¹⁹F nucleus.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(3,5-Difluorophenyl)benzaldehyde is characterized by distinct signals corresponding to the aldehydic proton and the aromatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.97 | s | 1H | Aldehyde proton (-CHO) |

| 7.98 – 7.85 | m | 2H | Protons on the benzaldehyde ring ortho to the C-C bond |

| 7.26 – 7.16 | m | 2H | Protons on the benzaldehyde ring meta to the C-C bond |

The downfield chemical shift of the aldehydic proton is a hallmark of aldehydes.[2][3][4][5] The complex multiplet patterns for the aromatic protons arise from spin-spin coupling between adjacent protons.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 190.5 | Aldehyde carbonyl carbon (C=O) |

| 166.5 (d, J = 256.7 Hz) | Carbons in the difluorophenyl ring attached to fluorine |

| 132.8 (d, J = 9.5 Hz) | Carbons in the difluorophenyl ring |

| 132.2 (d, J = 9.7 Hz) | Carbons in the benzaldehyde ring |

| 116.4 (d, J = 22.3 Hz) | Carbons in the difluorophenyl ring |

The large coupling constant observed for the carbons attached to fluorine is characteristic of a one-bond C-F coupling. The smaller coupling constants are due to two- and three-bond couplings.

¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.

| Chemical Shift (δ, ppm) | Assignment |

| -102.4 | Fluorine atoms on the difluorophenyl ring |

The single resonance in the ¹⁹F NMR spectrum indicates that the two fluorine atoms are chemically equivalent, which is consistent with the 3,5-substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining the mass spectrum of a small organic molecule is as follows:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. For less volatile or thermally labile compounds, direct infusion via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is common.[6][7][8]

-

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common hard ionization technique that leads to extensive fragmentation, providing a detailed fingerprint of the molecule.[6] ESI and APCI are softer ionization techniques that typically produce a prominent molecular ion peak, which is useful for determining the molecular weight.[8]

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).[9]

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Expected Fragmentation Pattern

While a specific mass spectrum for 4-(3,5-Difluorophenyl)benzaldehyde was not found, the expected fragmentation pattern under electron ionization can be predicted based on the structure and known fragmentation of aromatic aldehydes.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 218, corresponding to the molecular weight of the compound.

-

[M-H]⁺: Loss of the aldehydic hydrogen would result in a fragment at m/z 217.

-

[M-CHO]⁺: Loss of the formyl radical would lead to a significant peak at m/z 189, corresponding to the difluorobiphenyl cation.

-

Further Fragmentation: The difluorobiphenyl cation could undergo further fragmentation, leading to smaller charged species.

Sources

- 1. Buy 4-(3,5-Difluorophenyl)benzaldehyde | 221018-03-7 [smolecule.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. uab.edu [uab.edu]

- 9. zefsci.com [zefsci.com]

A Technical Guide to the Research Applications of Difluorobenzaldehydes

Abstract

Difluorobenzaldehydes are a class of halogenated aromatic aldehydes that have emerged as exceptionally versatile building blocks in modern chemical research. The strategic incorporation of two fluorine atoms onto the benzaldehyde scaffold profoundly influences the molecule's electronic properties, reactivity, and metabolic stability, making it a highly sought-after intermediate in pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth analysis of the core attributes of difluorobenzaldehyde isomers and explores their pivotal roles in the synthesis of high-value compounds. We will delve into specific reaction mechanisms, provide detailed experimental protocols, and present case studies that highlight the practical utility of these powerful synthetic intermediates for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Advantage of Fluorine

The introduction of fluorine into organic molecules is a cornerstone of modern chemical design. Fluorine's high electronegativity and relatively small van der Waals radius can dramatically alter a molecule's physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] In the context of benzaldehydes, the presence of two fluorine substituents significantly enhances the electrophilicity of the carbonyl carbon, making the aldehyde group more susceptible to nucleophilic attack. This heightened reactivity is a key reason why difluorobenzaldehydes are favored in many condensation and addition reactions.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, a highly desirable trait in drug design.[2]

This guide will focus on the most commonly utilized isomers, such as 2,4-difluorobenzaldehyde and 3,4-difluorobenzaldehyde, and their distinct applications.

Physicochemical Properties and Isomeric Comparison

The position of the fluorine atoms on the aromatic ring dictates the specific properties and reactivity of each difluorobenzaldehyde isomer. This positional difference is not trivial and is a critical consideration during synthetic planning.

| Property | 2,4-Difluorobenzaldehyde | 3,4-Difluorobenzaldehyde | Rationale for Differences |

| CAS Number | 1550-35-2 | 34036-07-2[4] | N/A |

| Molecular Formula | C₇H₄F₂O[5] | C₇H₄F₂O[4] | N/A |

| Molecular Weight | 142.10 g/mol [5] | 142.10 g/mol [4] | N/A |

| Appearance | Colorless to slightly yellow liquid[5] | Colorless liquid | N/A |

| Reactivity Profile | The ortho-fluorine atom provides significant steric hindrance and strong inductive electron withdrawal, activating the aldehyde. | The fluorine atoms provide strong inductive electron withdrawal, enhancing the electrophilicity of the carbonyl group. | The proximity of the fluorine atoms to the aldehyde group influences both steric and electronic effects. |

| Key Applications | Antifungal drugs (e.g., Fluconazole, Voriconazole), liquid crystals, kinase inhibitors.[5][6][7][8] | Agrochemicals, anti-inflammatory agents, fluorescent dyes.[9] | The specific substitution pattern is often crucial for biological activity or material properties. |

Key Research Applications

Medicinal Chemistry & Drug Discovery

Difluorobenzaldehydes are indispensable precursors in the synthesis of numerous active pharmaceutical ingredients (APIs). The difluorophenyl moiety is a common feature in many potent therapeutic agents.

Case Study: Synthesis of Triazole Antifungal Agents

The 2,4-difluorophenyl group is a critical pharmacophore in a class of potent antifungal drugs that function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51).[10] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[10] Drugs like Fluconazole and Voriconazole leverage this structural motif.[6][11]

The synthesis of Voriconazole, a broad-spectrum triazole antifungal, prominently features a building block derived from 2,4-difluorobenzaldehyde, namely 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one.[12][13] This key intermediate is then condensed with a substituted pyrimidine derivative to construct the core of the final drug molecule.[14] The presence of the 2,4-difluorophenyl group is crucial for the drug's high affinity and inhibitory action against the target enzyme.[7][10]

Workflow: Conceptual Synthesis Pathway for Voriconazole Intermediate

The following diagram illustrates a simplified, conceptual pathway highlighting the role of a 2,4-difluorophenyl precursor in the synthesis of Voriconazole.

Caption: Conceptual workflow for Voriconazole synthesis.

Other Medicinal Chemistry Applications:

-

Kinase Inhibitors: Difluorobenzaldehydes are used to synthesize complex aromatic scaffolds for epidermal growth factor receptor (EGFR) kinase inhibitors, which are targets in cancer therapy.[8][15][16]

-

PET Imaging Agents: The introduction of Fluorine-18, a positron-emitting isotope, into molecules derived from difluorobenzaldehydes allows for their use as radiotracers in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool.[17][18][19][20]

-

Anti-inflammatory Agents: 3,4-Difluorobenzaldehyde is a valuable intermediate in the production of various anti-inflammatory drugs.[9]

Materials Science

The unique electronic properties conferred by fluorine make difluorobenzaldehydes valuable precursors for advanced materials.

-

Liquid Crystals (LCs): The incorporation of fluorine atoms into organic molecules is a well-established strategy for tuning the dielectric anisotropy and mesomorphic properties of liquid crystals used in display technologies.[21][22][23] Schiff base liquid crystals can be synthesized via the condensation of a difluorobenzaldehyde (e.g., 2,6-difluorobenzaldehyde) with a suitable aniline derivative.[21] The difluoro-substitution pattern significantly influences the molecular conformation and dipole moments, leading to materials with tailored characteristics for advanced displays.[21][23]

-

Fluorinated Polymers: Difluorobenzaldehydes can serve as intermediates in the production of fluorinated polymers. These polymers often exhibit enhanced thermal stability, chemical resistance, and low surface energy, making them suitable for specialized coatings, films, and adhesives.[5][24]

Agrochemicals

Difluorobenzaldehydes are also important building blocks in the synthesis of modern pesticides and herbicides. The inclusion of fluorine can enhance the biological efficacy and stability of these agrochemicals.[9][25] 3,4-Difluorobenzaldehyde, in particular, is used in the development of effective crop protection products that can have a more targeted action and potentially reduced environmental impact.[9][25]

Key Synthetic Transformations & Protocols

The enhanced electrophilicity of the aldehyde carbon in difluorobenzaldehydes makes them ideal substrates for a variety of carbon-carbon bond-forming reactions.

The Knoevenagel Condensation

This is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration, to form an α,β-unsaturated product.[26] The electron-withdrawing fluorine atoms facilitate this reaction.[3] These unsaturated products are valuable intermediates for pharmaceuticals.[27]

Experimental Protocol: Knoevenagel Condensation of 2,4-Difluorobenzaldehyde with Malononitrile

-

Objective: To synthesize (2,4-difluorobenzylidene)malononitrile, a common synthetic intermediate.

-

Reagents & Materials:

-

2,4-Difluorobenzaldehyde (10 mmol, 1.42 g)

-

Malononitrile (10 mmol, 0.66 g)

-

Piperidine (catalyst, ~0.5 mmol, 50 µL)

-

Ethanol (solvent, 20 mL)

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

To a 50 mL round-bottom flask, add 2,4-difluorobenzaldehyde, malononitrile, and ethanol.

-

Stir the mixture at room temperature to dissolve the solids.

-

Add the piperidine catalyst to the solution. A mild exotherm may be observed, and the product may begin to precipitate.

-

Stir the reaction mixture vigorously at room temperature for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove unreacted starting materials.[27]

-

Dry the purified product under vacuum.

-

-

Self-Validation & Causality: The use of a weak base like piperidine is sufficient to deprotonate the highly acidic malononitrile.[3] The enhanced electrophilicity of the difluorobenzaldehyde ensures a rapid reaction at room temperature. The product is typically a stable, crystalline solid that precipitates from the ethanol solution, simplifying purification.

The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphonium ylide (Wittig reagent).[28][29][30] This reaction is highly reliable for creating a C=C double bond specifically at the location of the carbonyl group.[1]

Workflow: Wittig Olefination of 2,4-Difluorobenzaldehyde

Caption: General workflow for a Wittig reaction.

Conclusion

Difluorobenzaldehydes are not merely reagents but are strategic tools in the arsenal of the modern research scientist. Their unique, fluorine-imparted properties facilitate access to complex molecular architectures that are central to advancements in medicine, materials, and agriculture. Understanding the distinct reactivity of each isomer and mastering key transformations like the Knoevenagel condensation and Wittig reaction enables researchers to innovate and develop novel compounds with tailored functions. As the demand for sophisticated, high-performance molecules continues to grow, the importance and application range of difluorobenzaldehydes are set to expand even further.

References

-

Chembid. (2025). Optimizing Agrochemicals with 3,4-Difluorobenzaldehyde: A Supplier's Perspective. Retrieved from [Link]

-

Reddy, G. J., et al. (2012). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Journal of the Korean Chemical Society, 56(3), 367-372. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Synthesis Of Voriconazole. Retrieved from [Link]

-

PubMed. (2011). Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl). European Journal of Medicinal Chemistry, 46(9), 4543-4549. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of 2,4-Difluorobenzaldehyde in Material Science and Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). WO2006065726A2 - Process for preparing voriconazole.

- Google Patents. (n.d.). CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene.

-

Biointerface Research in Applied Chemistry. (2021). Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry, 11(4), 11449-11457. Retrieved from [Link]

- Google Patents. (n.d.). CN113354625A - Synthesis process of voriconazole.

- Google Patents. (n.d.). US8263769B2 - Process for preparing voriconazole.

-

Korean Chemical Society. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 35(1), 289-293. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and in vitro antifungal evaluation of 2-(2,4-difluorophenyl)-1-[(1H-indol-3-ylmethyl)methylamino]-3-(1H-1,2,4-triazol-1-yl)propan-2-ols. Retrieved from [Link]

-

PubMed. (2007). Fluoroalkyl derivatives of dihydrotetrabenazine as positron emission tomography imaging agents targeting vesicular monoamine transporters. Journal of Medicinal Chemistry, 50(15), 3584-3593. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2013). Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry, 11(48), 8378-8386. Retrieved from [Link]

-

ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 16, 754-760. Retrieved from [Link]

-

MedChemComm. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 9(10), 1696-1701. Retrieved from [Link]

-

AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

PubMed. (2012). Positron emission tomography (PET) imaging with (18)F-based radiotracers. Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S30-S33. Retrieved from [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. Retrieved from [Link]

-

Indian Journal of Nuclear Medicine. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. Indian Journal of Nuclear Medicine, 27(2), 68-76. Retrieved from [Link]

-

Chem. (2023). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Chem, 9(12), 3457-3470. Retrieved from [Link]

-

Molecules. (2019). Chemistry for Positron Emission Tomography: Recent Advances in 11C-, 18F-, 13N- and 15O-labeling Reactions. Molecules, 24(6), 1058. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). US5191126A - Process for the preparation of difluorobenzaldehydes.

-

Organic Chemistry Frontiers. (2024). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers. Retrieved from [Link]

-

Acta Pharmaceutica Sinica B. (2024). Design, synthesis and pharmacological evaluation of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives as p21-activated kinase 4 inhibitors for treatment of pancreatic cancer. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Science|Business. (2010). Oxford: Positron Emission Tomography imaging agents. Retrieved from [Link]

-

Dove Medical Press. (2022). EGFR inhibitors synthesis and biological assessment. Drug Design, Development and Therapy, 16, 1421-1437. Retrieved from [Link]

-

Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. nbinno.com [nbinno.com]

- 6. Page loading... [guidechem.com]

- 7. Design, synthesis and antifungal evaluation of 1-(2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

- 10. benchchem.com [benchchem.com]

- 11. CN106588600A - Method for preparing 2,4-difluorobenzaldehyde through continuous oxidation of 2,4-difluorotoluene - Google Patents [patents.google.com]

- 12. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Process For Synthesis Of Voriconazole [quickcompany.in]

- 14. WO2006065726A2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 15. dovepress.com [dovepress.com]

- 16. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]

- 17. Fluoroalkyl derivatives of dihydrotetrabenazine as positron emission tomography imaging agents targeting vesicular monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Chemistry for Positron Emission Tomography: Recent Advances in 11C-, 18F-, 13N- and 15O-labeling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sciencebusiness.net [sciencebusiness.net]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. biointerfaceresearch.com [biointerfaceresearch.com]

- 24. chemimpex.com [chemimpex.com]

- 25. nbinno.com [nbinno.com]

- 26. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 27. benchchem.com [benchchem.com]

- 28. Wittig Reaction [organic-chemistry.org]

- 29. Wittig reaction - Wikipedia [en.wikipedia.org]

- 30. adichemistry.com [adichemistry.com]

biological activity of fluorinated benzaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of Fluorinated Benzaldehyde Derivatives

Executive Summary

The strategic incorporation of fluorine into pharmacologically active molecules represents a cornerstone of modern medicinal chemistry.[1][2][3][4][5] This guide provides a comprehensive technical overview of the biological activities of fluorinated benzaldehyde derivatives, a class of compounds that serve as versatile scaffolds in drug discovery. By leveraging the unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, these derivatives have been shown to exhibit a wide spectrum of biological effects, including potent antimicrobial, anticancer, and enzyme-inhibitory activities.[1][2][6] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structure-activity relationships, mechanisms of action, and validated experimental protocols for the evaluation of these promising compounds.

The Fluorine Advantage in Drug Design

The introduction of fluorine into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties.[2][3][7] Key advantages conferred by fluorination include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug.[2][3][8]

-

Increased Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[1][2]

-

Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa, which in turn affects its solubility, membrane permeability, and overall absorption, distribution, metabolism, and excretion (ADME) profile.[3][5][7][8]

-

Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is optimal for target engagement.[3][5]

Fluorinated benzaldehydes, with their reactive aldehyde group, serve as crucial building blocks for synthesizing a diverse library of compounds where these fluorine-driven benefits can be systematically explored.[6][9]

Key Biological Activities and Mechanistic Insights

Fluorinated benzaldehyde derivatives have demonstrated significant potential across multiple therapeutic areas. This section delves into their primary biological activities, supported by mechanistic explanations and structure-activity relationship (SAR) considerations.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[10] Fluorinated benzaldehyde derivatives, particularly their Schiff base adducts, have shown promising activity against a range of Gram-positive and Gram-negative bacteria.[11][12][13]

Mechanism of Action: While the precise mechanisms can vary, it is generally understood that these compounds can disrupt microbial cell membranes, interfere with essential enzymatic processes, or chelate metal ions crucial for bacterial survival.[12] The lipophilicity conferred by fluorine can enhance the compound's ability to penetrate the bacterial cell wall.

Structure-Activity Relationship (SAR): The position and number of fluorine substituents on the benzaldehyde ring, as well as the nature of the group attached to the aldehyde-derived imine, significantly influence antimicrobial potency. For instance, studies have shown that certain fluorinated phenylhydrazine benzaldehyde compounds exhibit potent activity against E. coli, S. aureus, and P. aeruginosa.[10]

Anticancer Activity

The quest for more effective and selective anticancer therapies is a major focus of drug discovery. Fluorinated benzaldehydes are precursors to a variety of compounds, such as chalcones and cinnamide derivatives, that have demonstrated significant cytotoxic effects against various cancer cell lines.[6][14]

Mechanism of Action: The anticancer mechanisms of these derivatives are often multifactorial and can include:

-

Enzyme Inhibition: Targeting key enzymes involved in cancer cell proliferation and survival, such as kinases and aldehyde dehydrogenase (ALDH).[6][15] For example, cinnamide-fluorinated derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in many cancers.[6]

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells through various signaling pathways.

-

Disruption of Microtubule Dynamics: Some derivatives can interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[16]

Signaling Pathway Example: EGFR Inhibition

The diagram below illustrates the inhibition of the EGFR signaling pathway by a hypothetical fluorinated benzaldehyde derivative, leading to the downstream suppression of cell proliferation and survival signals.

Caption: Inhibition of the EGFR signaling cascade by a fluorinated benzaldehyde derivative.

Enzyme Inhibition

Beyond cancer-related enzymes, fluorinated benzaldehydes and their derivatives have been investigated as inhibitors of a variety of other enzymes, such as tyrosinase and acetylcholinesterase.[17][18]

Mechanism of Inhibition: The carbonyl group of the aldehyde, particularly when activated by electron-withdrawing fluorine atoms, can act as an electrophile and form reversible or irreversible covalent adducts with nucleophilic residues (e.g., serine, cysteine) in the enzyme's active site.[19][20] This can lead to potent, time-dependent inhibition.

Experimental Protocols for Biological Evaluation

This section provides standardized, step-by-step protocols for assessing the key biological activities of fluorinated benzaldehyde derivatives.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21][22][23]

Materials:

-

Test compounds (fluorinated benzaldehyde derivatives)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., Gentamicin)

-

Negative control (broth only)

-

Resazurin solution (optional, for viability indication)[24]

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in CAMHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Serial Dilution of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in the 96-well plate using CAMHB to achieve a range of final concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well, including the positive and negative control wells.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.

-

(Optional) Resazurin Assay: Add resazurin solution to each well and incubate for an additional 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration that remains blue.[24]

Caption: General workflow for an enzyme inhibition assay.

Data Presentation and Interpretation

Quantitative data from the biological assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Representative Biological Activity Data for Fluorinated Benzaldehyde Derivatives

| Compound ID | Target/Activity | Test System | IC50 / MIC (µM) | Reference |

| Cinnamide Derivative 1 | Anticancer (EGFR) | HepG2 cells | 4.23 | [6] |

| Fluorinated Phenylhydrazine C3 | Antibacterial | E. coli | 3.81 | [10] |

| Fluorinated Phenylhydrazine C4 | Antibacterial | S. aureus | 3.45 | [10] |

| Fluorinated Phenylhydrazine C6 | Antibacterial | P. aeruginosa | 3.31 | [10] |

| Benzaldehyde | Enzyme Inhibition (Tyrosinase) | Mushroom Tyrosinase | 31.0 | [18] |

| N,N,N-trimethylammonium-m-trifluoroacetophenone | Enzyme Inhibition (Acetylcholinesterase) | Eel Acetylcholinesterase | 0.013 | [17] |

Note: The data presented are for illustrative purposes and are derived from the cited literature.

Conclusion and Future Directions

Fluorinated benzaldehyde derivatives represent a privileged scaffold in the field of drug discovery. Their synthetic accessibility, coupled with the profound and often beneficial effects of fluorine substitution, makes them an attractive starting point for the development of novel therapeutics. The diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects, underscore their potential to address significant unmet medical needs. Future research in this area will likely focus on the synthesis of more complex and diverse libraries of these compounds, the elucidation of their precise mechanisms of action through advanced biochemical and structural biology techniques, and the optimization of their pharmacokinetic properties to generate viable clinical candidates.

References

- How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. (2025).

- The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications.

- The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Cell-based Assays for Drug Discovery. Reaction Biology.

- Applications of Fluorine in Medicinal Chemistry. PubMed.

- Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing).